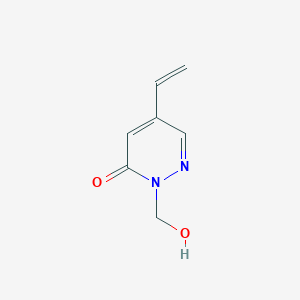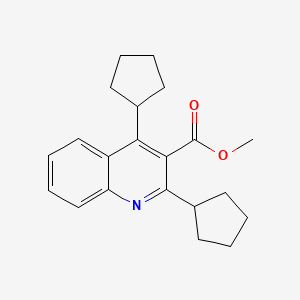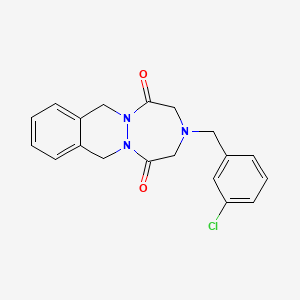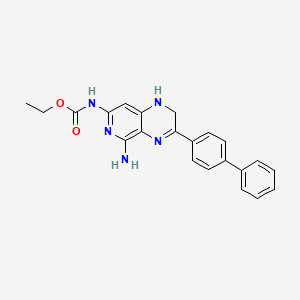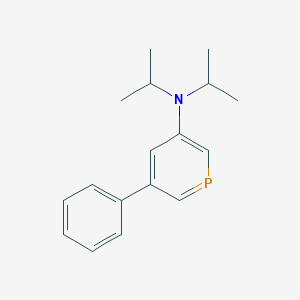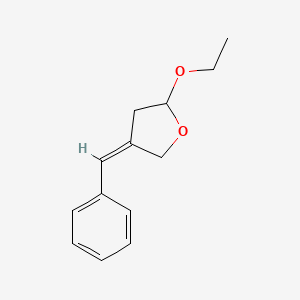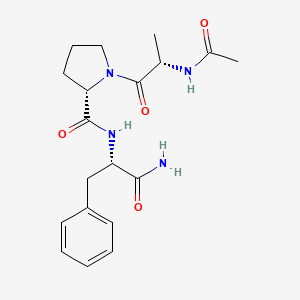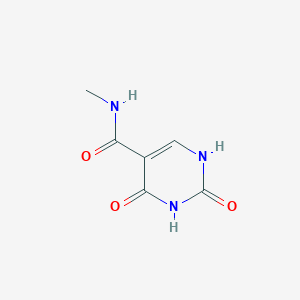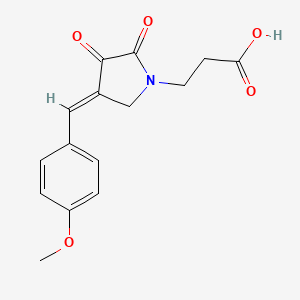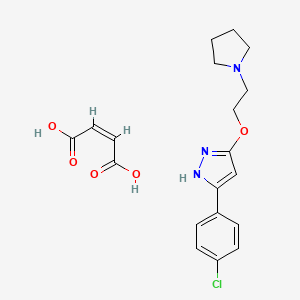
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a pyrrolidin-1-yl ethoxy group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate typically involves multiple steps, starting with the preparation of the pyrazole ring. The chlorophenyl group is introduced through a substitution reaction, while the pyrrolidin-1-yl ethoxy group is added via an etherification process. The final step involves the formation of the maleate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole
- 5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole hydrochloride
Uniqueness
5-(4-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethoxy)-1H-pyrazole maleate is unique due to its maleate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.
特性
分子式 |
C19H22ClN3O5 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(2-pyrrolidin-1-ylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C15H18ClN3O.C4H4O4/c16-13-5-3-12(4-6-13)14-11-15(18-17-14)20-10-9-19-7-1-2-8-19;5-3(6)1-2-4(7)8/h3-6,11H,1-2,7-10H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
XXGGNLQORPVFPB-BTJKTKAUSA-N |
異性体SMILES |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CCN(C1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)
